4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid has been achieved using reactants like 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, showing yields of 52%–56%. The reaction conditions were optimized, highlighting the critical role of reactant ratios and reaction temperature and time in achieving high yields (An Zhong-wei, 2006).

Molecular Structure Analysis

Studies on molecular structures of similar compounds reveal detailed insights. For example, the molecular geometry optimizations of trans-4-fluoroazoxybenzene isomers at the DFT B3LYP/6-311+G** level indicate planar equilibrium structures, showcasing the importance of computational methods in understanding the structural aspects of fluorinated compounds (K. Ejsmont et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, such as its degradation when heated in the air at 150 degrees Celsius, mainly involve oxidation of the cyclohexane ring. The degradation products include alcohols, ketones, and carboxylic acids, highlighting the compound's susceptibility to oxidative degradation (J. Szulc & Z. Stolarz, 1998).

Physical Properties Analysis

The liquid crystal properties and the influence of fluorination on molecular properties and solid-state organization of related fluorinated compounds have been extensively studied. These investigations shed light on how fluorine substitution affects molecular properties and arrangement in the solid state, which is crucial for applications in material science (Michelle L. Renak et al., 1999).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, often involve exploring the effects of fluorine on the compound's reactivity and interactions. For instance, the study of fluorinated poly(arylene ether)s with dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers demonstrates how fluorination can enhance certain chemical properties and interactions (I. Tkachenko et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Optimization : The synthesis of related compounds, such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, has been achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene and other reactants. The reaction conditions for this synthesis have been optimized, significantly reducing reaction time (An Zhong-wei, 2006).

Crystal Structure Analysis : Studies have delved into the crystal structures of compounds like trans-4-fluoroazoxybenzene. These analyses help in understanding the molecular geometry and potential applications of these compounds in various fields, including materials science (K. Ejsmont et al., 2005).

Phosphorus-Nitrogen Compounds Synthesis : Research has been conducted on the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, exploring their crystallographic and stereogenic properties, and potential biological activities (Gamze Elmas et al., 2018).

Photoluminescence and Electroluminescence : The photoluminescence and electroluminescence characteristics of polymers derived from compounds such as 4-(trans-4-pentylcyclohexyl)-3′,4′-difluorotolane have been studied. This research is crucial for the development of new materials for electronic applications (C. Ting & Chain‐Shu Hsu, 2001).

Catalytic Reactions : Studies have also focused on the use of catalysts in reactions involving compounds like 4-fluorobenzylboronic acid. This research contributes to the field of green chemistry, providing insights into more environmentally friendly chemical processes (Roghayeh Sadeghi Erami et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

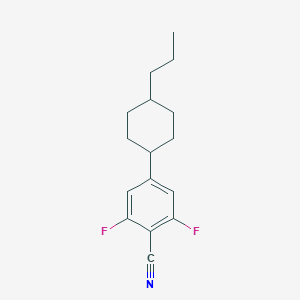

2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBIKJACWUFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213210 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene | |

CAS RN |

167306-96-9 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)